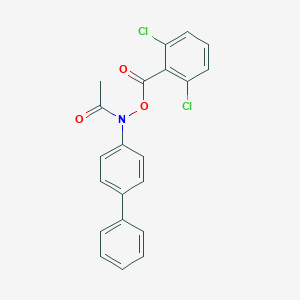
(N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl is a chemical compound with the molecular formula C21H15Cl2NO3 and a molecular weight of 400.3 g/mol. This compound is characterized by the presence of dichlorobenzoyloxy and acetylaminobiphenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-acetylaminobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be compared with other similar compounds, such as:
2,6-Dichlorobenzoyl chloride: This compound shares the dichlorobenzoyl group but lacks the acetylaminobiphenyl moiety.
4-Acetylaminobiphenyl: This compound contains the acetylaminobiphenyl group but lacks the dichlorobenzoyloxy group.
The uniqueness of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
119411-18-6 |
|---|---|
Formule moléculaire |
C21H15Cl2NO3 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
(N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2NO3/c1-14(25)24(27-21(26)20-18(22)8-5-9-19(20)23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3 |
Clé InChI |
XHNVDCZMXVOBSG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl |
Key on ui other cas no. |
119411-18-6 |
Synonymes |
N-(1,1'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















